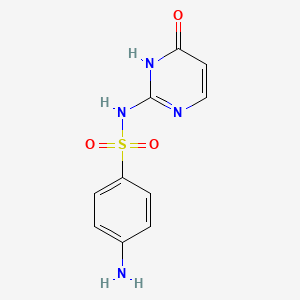

Benzenesulfonic acid, 4-(acetylamino)-, methyl ester

説明

Synthesis Analysis

While specific synthesis methods for “Benzenesulfonic acid, 4-(acetylamino)-, methyl ester” were not found, alkyl esters of sulfonic acids, such as methanesulfonic, benzenesulfonic, and p-toluenesulfonic acid esters, are commonly used in the pharmaceutical industry as alkylating agents, catalysts, and in purification steps of the chemical synthesis of a drug substance .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the FT-Raman and FT-IR spectra for benzenesulfonic acid methyl ester have been recorded and compared with the harmonic vibrational frequencies calculated using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) method by employing 6-311G (d, p) basis set .科学的研究の応用

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are employed for the degradation of various recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. Research has focused on understanding the kinetics, mechanisms, and by-products of AOPs. Notably, the degradation pathways and biotoxicity of by-products, such as hydroquinone, 1,4-benzoquinone, and acetamide, are critical areas of study. These insights are crucial for enhancing the efficiency of AOP systems in treating water and reducing environmental impact (Qutob et al., 2022).

Biopolymer Modification

The chemical modification of xylan, a biopolymer, into ethers and esters presents significant potential for creating materials with unique properties. This research area explores the synthesis of xylan esters through reactions with various acids and activating agents, leading to applications in drug delivery and as additives in paper production and water treatment (Petzold-Welcke et al., 2014).

Synthesis of Heterocyclic Compounds

The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines and various electrophilic reagents is a significant area of research. These compounds have various biological applications, highlighting the importance of developing efficient synthetic routes and understanding their potential uses in medicine and other fields (Ibrahim, 2011).

Environmental Fate of Parabens

The study of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments focuses on their biodegradability, persistence, and potential as endocrine disruptors. Understanding the occurrence, fate, and behavior of parabens in water bodies is essential for assessing their environmental impact and developing strategies for their removal from wastewater (Haman et al., 2015).

Analytical Methods for Paraben Identification

Developing analytical methods for identifying and quantifying methyl paraben in cosmetics is crucial due to regulatory limits on its concentration. Techniques such as spectrophotometry, HPLC, and electrokinetic capillary electrophoresis are employed to ensure compliance with safety guidelines and assess the presence of parabens in various products (Mallika J.B.N et al., 2014).

Jasmonic Acid Derivatives

Jasmonic acid and its derivatives, known for their occurrence in plants and biological activities, are explored for their synthesis and potential as drugs and prodrugs. Research in this area aims to develop new therapeutics by leveraging the properties of these plant stress hormones (Ghasemi Pirbalouti et al., 2014).

特性

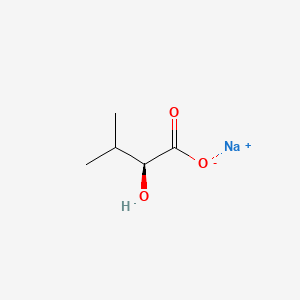

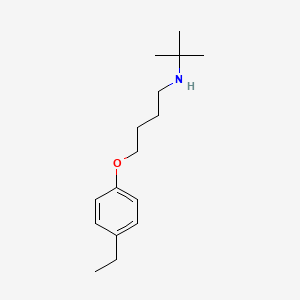

IUPAC Name |

methyl 4-acetamidobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7(11)10-8-3-5-9(6-4-8)15(12,13)14-2/h3-6H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRHXMOIGKFLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215038 | |

| Record name | Benzenesulfonic acid, 4-(acetylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonic acid, 4-(acetylamino)-, methyl ester | |

CAS RN |

64704-11-6 | |

| Record name | Benzenesulfonic acid, 4-(acetylamino)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-(acetylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-](/img/structure/B3061135.png)

![4-Chloro-2-[imino(phenyl)methyl]aniline](/img/structure/B3061139.png)